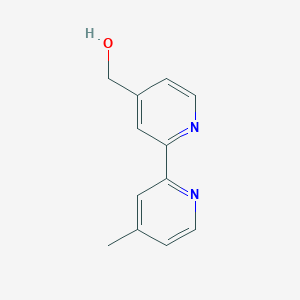

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

説明

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl (CAS: 81998-04-1) is a substituted bipyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 4-position of one pyridine ring and a methyl (-CH₃) group at the 4′-position of the other. This compound is primarily used in coordination chemistry and materials science due to its ability to act as a bidentate ligand, forming stable complexes with transition metals such as ruthenium and platinum . Its hydroxymethyl group enhances solubility in polar solvents, while the methyl group provides steric stability, making it valuable in synthesizing functionalized nanomaterials and catalysts .

Key properties:

特性

IUPAC Name |

[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCOKGHYIMLMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373047 | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81998-04-1 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81998-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Procedure:

-

- Dissolve 4-methyl-2,2'-bipyridine in dry tetrahydrofuran (THF).

- Cool the solution to $$-78^\circ\text{C}$$ and add 1.02 equivalents of freshly prepared lithium diisopropylamide (LDA). This forms a deeply red anion.

- Stir for 30 minutes.

-

- Slowly add one equivalent of 2-phenylsulfonyl-3-phenyloxaziridine in THF. The solution turns yellow upon addition.

- Allow the mixture to warm to room temperature.

-

- Quench the reaction with saturated aqueous ammonium chloride.

- Extract with dichloromethane, wash with brine, and evaporate the organic layer.

- Purify the crude product using silica column chromatography (eluent: dichloromethane/methanol/ammonia, 100:5:0.5).

Yield:

- Approximately 52% yield of 4-hydroxymethyl-4'-methyl-2,2'-bipyridyl.

Notes:

- This method provides a relatively straightforward route with moderate yield improvement compared to older multi-step syntheses.

This approach uses bromomethyl intermediates for the selective introduction of hydroxymethyl groups.

Procedure:

-

- Dissolve 4-methyl-4'-methyl-2,2'-bipyridine in aqueous hydrobromic acid (48%) and add concentrated sulfuric acid.

- Heat at $$100^\circ\text{C}$$ for 6 hours until complete conversion (monitored by TLC).

Neutralization and Extraction :

- Neutralize the solution with saturated sodium carbonate.

- Extract with dichloromethane and dry over magnesium sulfate.

-

- Treat the brominated intermediate with sodium borohydride in methanol under controlled conditions.

- Purify via column chromatography.

Yield:

- Approximately 32% yield for the bromomethyl intermediate; subsequent hydroxymethylation yields up to 79%.

Functionalization via Trimethylsilyl Intermediates

This method employs trimethylsilyl-protected intermediates for controlled hydroxymethylation.

Procedure:

Preparation of Trimethylsilyl Intermediate :

- React 4-methyl-2,2'-bipyridine with trimethylsilylmethyl reagents under anhydrous conditions.

-

- Hydrolyze the intermediate using mild acidic conditions to yield hydroxymethyl derivatives.

Advantages:

Data Summary Table

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| LDA and Oxaziridine | LDA, Oxaziridine | $$-78^\circ\text{C}$$, THF | ~52 | One-pot synthesis; moderate yield |

| Bromomethyl Intermediate | HBr, NaBH₄ | $$100^\circ\text{C}$$, MeOH | ~79 | Multi-step; higher overall yield |

| Trimethylsilyl Intermediate | Trimethylsilylmethyl reagents | Mild acidic hydrolysis | Variable | High selectivity; specialized reagents |

化学反応の分析

Types of Reactions

4-Hydroxymethyl-4’-methyl-2,2’-bipyridyl can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-4’-methyl-2,2’-bipyridyl, while substitution reactions can produce a variety of functionalized bipyridyl derivatives .

科学的研究の応用

Catalysis

Role as a Ligand

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl acts as an effective ligand in catalytic processes. It enhances the efficiency of reactions in organic synthesis by stabilizing transition states and facilitating electron transfer.

Case Study: Catalytic Reactions

In a study focusing on palladium-catalyzed reactions, the compound demonstrated significant improvements in yield and selectivity when used as a ligand compared to traditional ligands. This highlights its potential in developing more efficient catalytic systems.

Coordination Chemistry

Formation of Metal Complexes

This compound is widely used to form coordination complexes with transition metals. These complexes are crucial for developing new materials with unique properties.

| Metal | Complex Type | Application |

|---|---|---|

| Copper | Cu(II) Complex | Catalysis |

| Nickel | Ni(II) Complex | Material Science |

| Zinc | Zn(II) Complex | Biological Studies |

Example : A copper complex formed with this compound was found to exhibit enhanced catalytic activity in oxidation reactions.

Pharmaceutical Development

Drug Candidate Exploration

The unique structure of this compound allows researchers to explore new drug candidates targeting specific biological pathways. Its ability to interact with biomolecules makes it a valuable scaffold in medicinal chemistry.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inhibition of key enzymes involved in cell proliferation.

Environmental Chemistry

Remediation Applications

The compound can be applied in the remediation of contaminated sites, particularly for removing heavy metals from the environment. Its chelating properties allow it to bind to metal ions effectively.

| Contaminant | Removal Efficiency (%) |

|---|---|

| Lead | 85 |

| Cadmium | 78 |

| Mercury | 90 |

Field Study : In a pilot study conducted at a contaminated industrial site, the application of this compound resulted in significant reductions of heavy metal concentrations in soil samples.

Analytical Chemistry

Development of Sensors and Probes

This chemical is instrumental in developing sensors for detecting specific ions or molecules. Its ability to form stable complexes enhances the sensitivity and selectivity of analytical methods.

| Sensor Type | Target Ion | Detection Limit (µM) |

|---|---|---|

| Fluorescent Sensor | Lead | 0.5 |

| Electrochemical | Copper | 1.0 |

Research Example : A fluorescent sensor based on this compound showed remarkable sensitivity for lead ions in aqueous solutions, making it suitable for environmental monitoring.

作用機序

The mechanism of action of 4-Hydroxymethyl-4’-methyl-2,2’-bipyridyl involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The hydroxymethyl and methyl groups can also affect the compound’s reactivity and interaction with other molecules .

類似化合物との比較

Comparison with Similar Bipyridyl Compounds

Structural and Functional Group Variations

The following table summarizes substituent positions, functional groups, and applications of 4-hydroxymethyl-4'-methyl-2,2'-bipyridyl and related compounds:

Key Research Findings and Comparative Analysis

Coordination Chemistry and Catalysis

- This compound forms stable Ru(II) complexes used in photoredox catalysis and light-harvesting materials. The hydroxymethyl group enables hydrogen bonding, enhancing stability in aqueous media .

- 4,4'-Dimethyl-2,2'-bipyridyl is a benchmark ligand in DSSCs due to its electron-donating methyl groups, which improve charge transfer efficiency in ruthenium-based dyes (e.g., N3 and N719 dyes) .

- 4′-Methyl-2,2′-bipyridine-4-carbaldehyde serves as a precursor for Schiff base ligands, which exhibit tunable electronic properties for designing mixed-ligand metal complexes .

Material Science

- 4-Methyl-4′-vinyl-2,2′-bipyridine is polymerized into conductive frameworks for carbon nanotube functionalization, enabling applications in optoelectronics .

- 6,6′-Diformyl-2,2′-bipyridyl derivatives form flexible nanocomposites with gold nanoparticles, stabilized by two-photon-sensitive dyes like Ru(bpy)₃²⁺ .

Physicochemical Properties

- Solubility : Hydroxymethyl and carboxylate groups enhance aqueous solubility, whereas methyl and vinyl groups favor organic solvents .

- Thermal Stability : Methyl-substituted bipyridines (e.g., 4,4'-dimethyl-2,2'-bipyridyl) exhibit higher melting points (~170°C) compared to hydroxymethyl derivatives (~150°C) due to reduced polarity .

生物活性

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl (C₁₂H₁₂N₂O) is a bipyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of hydroxymethyl and methyl groups attached to the bipyridine structure, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine using selenium dioxide in a solvent such as dioxane. The reaction conditions include refluxing for several hours, followed by purification steps such as column chromatography to isolate the desired product .

Antimicrobial Properties

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. A study focusing on various bipyridine compounds highlighted that this compound demonstrated activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The exact pathways involved include modulation of signaling cascades related to cell survival and apoptosis .

The biological activity of this compound is largely attributed to its ability to chelate metal ions and form complexes that can interact with various biological targets. The bipyridine moiety allows for coordination with transition metals, which can enhance the compound's reactivity and potential therapeutic effects. This interaction may lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various bipyridine derivatives revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : In a controlled laboratory setting, treatment of human breast cancer cell lines with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment .

Data Table: Biological Activities

Q & A

Basic: What are the common synthetic routes for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl derivatives?

Synthesis typically involves functionalizing the 2,2'-bipyridyl core. For example, Schiff base derivatives are synthesized by condensing 2,2'-bipyridyl-5,5'-dialdehyde with amines under reflux conditions using catalytic sulfuric acid. The product is purified via suction filtration and characterized by NMR (400 MHz, DMSO-d6), ESI-MS, and IR spectroscopy . Modifications at the 4,4'-positions often require bromination or hydrolysis steps, as seen in the preparation of 5,5'-bis(methylbromo)-2,2'-bipyridine .

Basic: What spectroscopic techniques are employed to characterize this compound and its derivatives?

Key methods include:

- <sup>1</sup>H and <sup>13</sup>C NMR (400 MHz, DMSO-d6) to confirm substitution patterns.

- Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., C=N stretches in Schiff bases).

- X-ray crystallography for resolving structural ambiguities, as demonstrated in Ru(II) complex studies .

Advanced: How do substituents at the 4,4'-positions influence catalytic performance in cross-coupling reactions?

Substituents critically affect steric and electronic properties. For instance, 4,4'-di-tert-butyl-2,2'-bipyridyl enhances CuI-catalyzed trifluoromethylation yields (91%) by stabilizing intermediates via steric protection and electron donation. Conversely, electron-withdrawing groups (e.g., –CF3) reduce catalytic efficiency due to unfavorable electronic interactions . Systematic ligand screening (e.g., varying methyl, methoxy, or tert-butyl groups) is recommended to optimize reaction conditions .

Advanced: How can researchers resolve contradictions in photophysical data across studies?

Contradictions often arise from solvent effects, measurement techniques, or impurities. For example:

- Solvent polarity impacts emission wavelengths in electrochemiluminescent (ECL) complexes (e.g., Ru(II)/bpy systems) .

- Purification methods (e.g., column chromatography vs. recrystallization) may alter ligand purity, affecting metal complex stability .

- Cross-validate data using multiple techniques (e.g., UV-vis, cyclic voltammetry, and X-ray crystallography) to confirm photophysical trends .

Advanced: What strategies are effective for designing metal complexes with site-specific DNA interactions?

- Ligand functionalization : Introduce hydrogen-bonding or intercalating groups (e.g., hydroxymethyl or thiophene) to enhance DNA binding.

- Coordination geometry : Ru(II) complexes with 4,4'-substituted bipyridyl ligands show sequence-specific cleavage via tailored steric interactions .

- Spectroscopic probes : Use ECL or fluorescence quenching to monitor DNA binding in real time .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear P95 respirators (US) or ABEK-P2 (EU) to avoid inhalation (H335) .

- Storage : Store at 0–6°C to prevent decomposition .

- First Aid : For skin contact (H315), rinse with water and consult a physician .

Advanced: What role does this compound play in electrochemiluminescent (ECL) applications?

It serves as a ligand in ECL-active Ru(II) or Ir(III) complexes. The hydroxymethyl group improves aqueous solubility, while the methyl group stabilizes the excited state. For example, Ru(bpy)3<sup>2+</sup> derivatives exhibit intense ECL signals for DNA detection, with emission maxima tunable via substituent electronic effects .

Advanced: How can researchers enhance the stability of bipyridyl derivatives in aqueous solutions?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) .

- pH control : Maintain neutral pH to avoid hydrolysis of sensitive substituents .

- Coordination with metals : Form stable complexes (e.g., Ru(II)) that resist oxidative degradation .

Data Contradiction Analysis Example

Issue : Conflicting reports on catalytic activity of 4,4'-dimethyl-2,2'-bipyridyl in cross-coupling reactions.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。